molecular formula C9H10INO2 B14648425 N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide CAS No. 53527-06-3

N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide

Cat. No.: B14648425
CAS No.: 53527-06-3
M. Wt: 291.09 g/mol
InChI Key: RZKXLWPDGCKAEF-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide is an organic compound characterized by the presence of a hydroxyphenyl group and an iodoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide typically involves the reaction of 4-hydroxybenzylamine with 2-iodoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide is unique due to the presence of the iodoacetamide group, which imparts distinct reactivity and potential for covalent modification of proteins. This makes it a valuable tool in biochemical research and therapeutic development .

Properties

CAS No.

53527-06-3

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

N-[(4-hydroxyphenyl)methyl]-2-iodoacetamide

InChI

InChI=1S/C9H10INO2/c10-5-9(13)11-6-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13)

InChI Key

RZKXLWPDGCKAEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CI)O

Origin of Product

United States

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